Efonidipine Efonidipine Efonidipine is a calcium channel blocker of the dihydropyridine class, commercialized by Shionogi & Co. (Japan). Initially, it was marketed in 1995 under the trade name, Landel. The drug has been shown to block T-type in addition to L-type calcium channels. It has also been studied in atherosclerosis and acute renal failure. This drug is also known as NZ-105, and several studies have been done on its pharmacokinetics in animals.
2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is a carboxylic ester resulting from the formal condensation of the carboxy group of 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with the hydroxy group of 2-[benzyl(phenyl)amino]ethanol. It is a C-nitro compound, a carboxylic ester, a tertiary amino compound and a dihydropyridine.
Brand Name: Vulcanchem
CAS No.: 111011-63-3
VCID: VC0526919
InChI: InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3
SMILES: CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C34H38N3O7P
Molecular Weight: 631.7 g/mol

Efonidipine

CAS No.: 111011-63-3

Inhibitors

VCID: VC0526919

Molecular Formula: C34H38N3O7P

Molecular Weight: 631.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Efonidipine - 111011-63-3

CAS No. 111011-63-3
Product Name Efonidipine
Molecular Formula C34H38N3O7P
Molecular Weight 631.7 g/mol
IUPAC Name 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Standard InChI InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3
Standard InChIKey NSVFSAJIGAJDMR-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5
Appearance Solid powder
Boiling Point 746.9±60.0 °C
Description Efonidipine is a calcium channel blocker of the dihydropyridine class, commercialized by Shionogi & Co. (Japan). Initially, it was marketed in 1995 under the trade name, Landel. The drug has been shown to block T-type in addition to L-type calcium channels. It has also been studied in atherosclerosis and acute renal failure. This drug is also known as NZ-105, and several studies have been done on its pharmacokinetics in animals.
2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is a carboxylic ester resulting from the formal condensation of the carboxy group of 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with the hydroxy group of 2-[benzyl(phenyl)amino]ethanol. It is a C-nitro compound, a carboxylic ester, a tertiary amino compound and a dihydropyridine.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid, 2-(phenyl(phenylmethyl)amino) ethyl ester, P-oxide, hydrochloride
efonidipine
enfonidipine hydrochloride
NZ 105
NZ-105
Reference 1: Liu M, Zhao H, Tong Y, Zhang D, Wang X, Zhang L, Han J, Liu H. Determination of efonidipine in human plasma by LC-MS/MS for pharmacokinetic applications. J Pharm Biomed Anal. 2014 Nov 11;103C:1-6. doi: 10.1016/j.jpba.2014.11.001. [Epub ahead of print] PubMed PMID: 25462114.
2: Park MH, Son YK, Hong da H, Choi IW, Kim DJ, Lee H, Bang H, Na SH, Li H, Jo SH, Park WS. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells. Vascul Pharmacol. 2013 Sep-Oct;59(3-4):90-5. doi: 10.1016/j.vph.2013.07.005. Epub 2013 Jul 19. PubMed PMID: 23876554.
3: Hu C, Mori T, Lu Y, Guo Q, Sun Y, Yoneki Y, Ohsaki Y, Nakamichi T, Oba I, Sato E, Ogawa S, Dickinson BC, Chang CJ, Miyata T, Sato H, Ito S. Role of specific T-type calcium channel blocker R(-) efonidipine in the regulation of renal medullary circulation. J Hypertens. 2012 Aug;30(8):1620-31. doi: 10.1097/HJH.0b013e3283550e9f. PubMed PMID: 22688264.
4: Shin J. Efonidipine, another beauty relieving the pressure. Korean Circ J. 2012 Apr;42(4):229-30. doi: 10.4070/kcj.2012.42.4.229. Epub 2012 Apr 26. PubMed PMID: 22563334; PubMed Central PMCID: PMC3341418.
5: Li C, Choi DH, Choi JS. Effects of efonidipine on the pharmacokinetics and pharmacodynamics of repaglinide: possible role of CYP3A4 and P-glycoprotein inhibition by efonidipine. J Pharmacokinet Pharmacodyn. 2012 Feb;39(1):99-108. doi: 10.1007/s10928-011-9234-0. Epub 2012 Jan 1. PubMed PMID: 22210483.
6: Lei B, Hitomi H, Mori T, Nagai Y, Deguchi K, Mori H, Masaki T, Nakano D, Kobori H, Kitaura Y, Nishiyama A. Effect of efonidipine on TGF-β1-induced cardiac fibrosis through Smad2-dependent pathway in rat cardiac fibroblasts. J Pharmacol Sci. 2011;117(2):98-105. Epub 2011 Sep 7. PubMed PMID: 21897055; PubMed Central PMCID: PMC3230079.
7: Ikeda K, Saito T, Tojo K. Efonidipine, a Ca(2+)-channel blocker, enhances the production of dehydroepiandrosterone sulfate in NCI-H295R human adrenocortical carcinoma cells. Tohoku J Exp Med. 2011;224(4):263-71. PubMed PMID: 21757861.
8: Oh IY, Seo MK, Lee HY, Kim SG, Kim KS, Kim WH, Hyon MS, Han KR, Lim SJ, Kim CH. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension. Korean Circ J. 2010 Oct;40(10):514-9. doi: 10.4070/kcj.2010.40.10.514. Epub 2010 Oct 31. PubMed PMID: 21088755; PubMed Central PMCID: PMC2978294.
9: Tanaka H, Namekata I, Ogawa T, Tsuneoka Y, Komikado C, Takahara A, Iida-Tanaka N, Izumi-Nakaseko H, Tsuru H, Adachi-Akahane S. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits Ca(V)1.2, Ca(V)1.3 and Ca(V)3.1. Eur J Pharmacol. 2010 Dec 15;649(1-3):263-7. doi: 10.1016/j.ejphar.2010.09.014. Epub 2010 Sep 19. PubMed PMID: 20858482.
10: Hayashi K, Saruta T, Goto Y, Ishii M; JATOS Study Group. Impact of renal function on cardiovascular events in elderly hypertensive patients treated with efonidipine. Hypertens Res. 2010 Nov;33(11):1211-20. doi: 10.1038/hr.2010.162. Epub 2010 Sep 16. PubMed PMID: 20844543.
11: Okura T. Efonidipine improves renal function and decreases proteinuria in elderly hypertensive patients in the JATOS study. Hypertens Res. 2010 Nov;33(11):1112-3. doi: 10.1038/hr.2010.150. Epub 2010 Sep 2. PubMed PMID: 20811385.
12: Nakano N, Ishimitsu T, Takahashi T, Inada H, Okamura A, Ohba S, Matsuoka H. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients. Int Heart J. 2010 May;51(3):188-92. PubMed PMID: 20558909.
13: Takai S, Jin D, Sakonjo H, Miyazaki M. Combination therapy with irbesartan and efonidipine for attenuation of proteinuria in Dahl salt-sensitive rats. Hypertens Res. 2010 Sep;33(9):953-9. doi: 10.1038/hr.2010.90. Epub 2010 Jun 3. PubMed PMID: 20520612.
14: Sasaki H, Saiki A, Endo K, Ban N, Yamaguchi T, Kawana H, Nagayama D, Ohhira M, Oyama T, Miyashita Y, Shirai K. Protective effects of efonidipine, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy. J Atheroscler Thromb. 2009 Oct;16(5):568-75. Epub 2009 Sep 14. PubMed PMID: 19749494.
15: Tsutamoto T, Tanaka T, Nishiyama K, Yamaji M, Kawahara C, Fujii M, Yamamoto T, Horie M. Long-term effect of efonidipine therapy on plasma aldosterone and left ventricular mass index in patients with essential hypertension. Hypertens Res. 2009 Aug;32(8):670-4. doi: 10.1038/hr.2009.78. Epub 2009 Jun 5. PubMed PMID: 19498438.
16: Ohashi N, Mitamura H, Ogawa S. Development of newer calcium channel antagonists: therapeutic potential of efonidipine in preventing electrical remodelling during atrial fibrillation. Drugs. 2009;69(1):21-30. doi: 10.2165/00003495-200969010-00002. Review. PubMed PMID: 19192934.
17: Morimoto S, Jo F, Maki K, Iwasaka T. Effects of efonidipine hydrochloride on heart rate and circulatory changes due to stress. Clin Exp Hypertens. 2009 Feb;31(1):83-91. doi: 10.1080/10641960802627363. PubMed PMID: 19172462.
18: Wang N, Ye L, Zhao BQ, Yu JX. Spectroscopic studies on the interaction of efonidipine with bovine serum albumin. Braz J Med Biol Res. 2008 Jul;41(7):589-95. PubMed PMID: 18719740.
19: Tanaka H, Komikado C, Namekata I, Nakamura H, Suzuki M, Tsuneoka Y, Shigenobu K, Takahara A. Species difference in the contribution of T-type calcium current to cardiac pacemaking as revealed by r(-)-efonidipine. J Pharmacol Sci. 2008 May;107(1):99-102. Epub 2008 May 3. PubMed PMID: 18460822.
20: Shin MC, Kim CJ, Min BI, Ogawa S, Tanaka E, Akaike N. A selective T-type Ca2+ channel blocker R(-) efonidipine. Naunyn Schmiedebergs Arch Pharmacol. 2008 Jun;377(4-6):411-21. doi: 10.1007/s00210-007-0239-6. Epub 2008 Feb 16. PubMed PMID: 18278483.
PubChem Compound 119171
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator